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molecular formula C6H4Cl3N B1321736 3,6-Dichloro-2-(chloromethyl)pyridine CAS No. 58803-95-5

3,6-Dichloro-2-(chloromethyl)pyridine

Cat. No. B1321736
M. Wt: 196.5 g/mol
InChI Key: POFJYFSYZFACOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04028092

Procedure details

The haloalkylpyridine reactants employed as starting materials in the present invention are readily available or can be prepared according to known procedures or procedures analogous thereto. For example, the 3,6-dichloro-2-chloromethyl pyridine is prepared by converting the methyl ester of 3,6-dichloropyridine carboxylic acid to the corresponding alcohol by reaction with NaBH4 and methanol in the presence of water. The 3,6-dichloro-2-hydroxymethylpyridine product is then reacted with thionyl chloride in the presence of a catalytic amount of pyridine hydrochloride at temperatures of about 65° C. for a period of from about 15 to about 20 minutes. The thionylchloride is then removed by evaporation and the residue cooled, mixed with ice and then extracted with hexane. The desired 3,6-dichloro-2-chloromethyl pyridine reactant is obtained as a light yellow oil. Other haloalkyl pyridine starting materials can be prepared in an analogous manner.
[Compound]
Name
haloalkylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:9](O)=O)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[BH4-].[Na+].[Cl:14]C1C(CO)=NC(Cl)=CC=1.S(Cl)(Cl)=O.Cl.N1C=CC=CC=1>O.CO>[Cl:1][C:2]1[C:3]([CH2:9][Cl:14])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1 |f:1.2,5.6|

Inputs

Step One
Name
haloalkylpyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC(=CC1)Cl)C(=O)O
Step Four
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC(=CC1)Cl)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared
CUSTOM
Type
CUSTOM
Details
The thionylchloride is then removed by evaporation
TEMPERATURE
Type
TEMPERATURE
Details
the residue cooled
ADDITION
Type
ADDITION
Details
mixed with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=CC1)Cl)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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